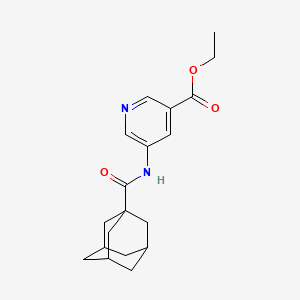
3-Pyridinecarboxylic acid, 5-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 5-((tricyclo(3311(sup 3,7))dec-1-ylcarbonyl)amino)-, ethyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a tricyclo decylcarbonyl amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-, ethyl ester typically involves multiple steps:
Formation of Pyridinecarboxylic Acid: The initial step involves the synthesis of pyridinecarboxylic acid through various methods such as the oxidation of pyridine derivatives.
Introduction of Tricyclo Decylcarbonyl Amino Group: This step involves the reaction of pyridinecarboxylic acid with tricyclo decylcarbonyl chloride in the presence of a base to form the corresponding amide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the ester group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Alcohol derivatives of the carbonyl group.
Substitution Products: Various substituted pyridine derivatives.
科学的研究の応用
3-Pyridinecarboxylic acid, 5-((tricyclo(331
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclo decylcarbonyl amino group may play a crucial role in binding to these targets, while the pyridine ring and ester group contribute to the overall activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
類似化合物との比較
Similar Compounds
Pyridinecarboxylic Acid Derivatives: Compounds with similar pyridine ring structures and carboxylic acid groups.
Tricyclo Decylcarbonyl Amino Compounds: Compounds with similar tricyclo decylcarbonyl amino groups.
Ethyl Ester Derivatives: Compounds with similar ester functional groups.
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 5-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-, ethyl ester lies in the combination of its structural features, which confer distinct chemical properties and potential applications. The presence of the tricyclo decylcarbonyl amino group, in particular, sets it apart from other pyridinecarboxylic acid derivatives.
特性
CAS番号 |
126947-73-7 |
|---|---|
分子式 |
C19H24N2O3 |
分子量 |
328.4 g/mol |
IUPAC名 |
ethyl 5-(adamantane-1-carbonylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-2-24-17(22)15-6-16(11-20-10-15)21-18(23)19-7-12-3-13(8-19)5-14(4-12)9-19/h6,10-14H,2-5,7-9H2,1H3,(H,21,23) |
InChIキー |
XAPROWNTGUUMIR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CN=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


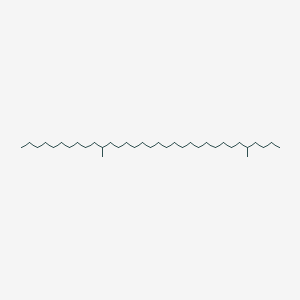
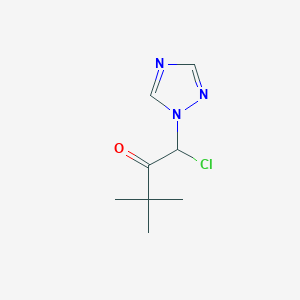
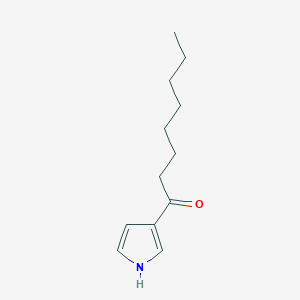
![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)
![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)

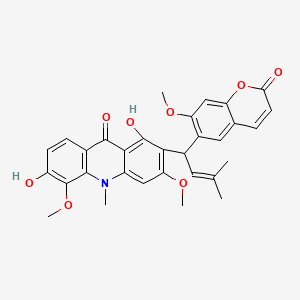
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)

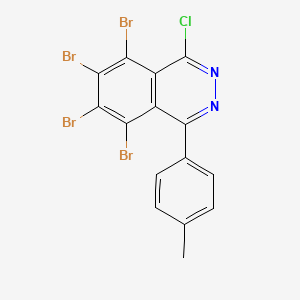
![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)

